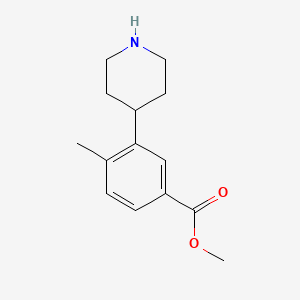

Methyl 4-methyl-3-(piperidin-4-yl)benzoate

Description

Methyl 4-methyl-3-(piperidin-4-yl)benzoate is a benzoate ester derivative featuring a piperidin-4-yl substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors. Piperidine rings are common in pharmaceuticals due to their conformational flexibility and basicity, which enhance solubility and binding affinity .

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

methyl 4-methyl-3-piperidin-4-ylbenzoate |

InChI |

InChI=1S/C14H19NO2/c1-10-3-4-12(14(16)17-2)9-13(10)11-5-7-15-8-6-11/h3-4,9,11,15H,5-8H2,1-2H3 |

InChI Key |

PIOJQQOWTYGSLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-(piperidin-4-yl)benzoate typically involves the esterification of 4-methyl-3-(piperidin-4-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-3-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: 4-methyl-3-(piperidin-4-yl)benzyl alcohol.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

-

Central Nervous System Disorders :

- Methyl 4-methyl-3-(piperidin-4-yl)benzoate has been studied as a lead compound for developing medications targeting conditions such as anxiety, depression, and schizophrenia. Its structural similarity to known psychoactive substances suggests potential efficacy in modulating neurotransmitter systems.

-

Opioid Receptor Modulation :

- Research indicates that compounds with similar structures can act on opioid receptors, potentially offering analgesic properties. Studies have shown that modifications to the piperidine structure can influence binding affinity and receptor selectivity, highlighting the importance of this compound in opioid research .

-

Antimicrobial Activity :

- Initial evaluations have indicated that this compound may possess antimicrobial properties. Further studies are required to quantify its effectiveness against various bacterial strains and to understand the underlying mechanisms of action.

Chemical Research Applications

-

Synthesis of Complex Molecules :

- The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex pharmaceutical agents. Its reactivity allows for various chemical transformations, which can be leveraged in medicinal chemistry.

-

Biochemical Assays :

- This compound is utilized as a ligand in biochemical assays to study protein interactions and enzyme activities. This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Case Study 1: Opioid Receptor Antagonists

A study investigated the effects of structural modifications on opioid receptor binding affinities. This compound was compared with other piperidine derivatives, revealing that specific substitutions significantly affect antagonist potency at μ and κ receptors. The findings suggest that this compound could be optimized for enhanced therapeutic efficacy .

Case Study 2: Antimicrobial Evaluation

In a recent evaluation of piperidine derivatives for their antibacterial properties, this compound was included among several candidates. Preliminary results indicated promising activity against specific bacterial strains, warranting further investigation into its mechanism of action and potential clinical applications.

Research Findings Summary

| Application Area | Key Findings |

|---|---|

| Central Nervous System | Potential lead compound for anxiety and depression treatments; modulates neurotransmitter systems |

| Opioid Receptor Modulation | Influences binding affinity; potential analgesic properties |

| Antimicrobial Activity | Promising activity against certain bacterial strains; requires further study |

| Synthesis of Complex Molecules | Valuable building block for pharmaceutical synthesis; facilitates chemical transformations |

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Benzoate Core

Methyl 4-((4-(Hydroxydiphenylmethyl)piperidin-1-yl)methyl)benzoate (4y)

- Structure : Features a hydroxydiphenylmethyl group attached to the piperidine nitrogen and a methyl ester at the 4-position of the benzoate.

- This modification may enhance selectivity for hydrophobic binding pockets in antimicrobial targets .

Methyl 3-((4-(Hydroxydiphenylmethyl)piperidin-1-yl)methyl)benzoate (4z)

- Structure : Similar to 4y but with the piperidine-methyl group at the 3-position of the benzoate.

- Key Differences : The meta-substitution alters electronic effects on the aromatic ring, which could influence π-π stacking interactions or hydrogen bonding with biological targets .

Methyl 4-methyl-3-(pyridine-4-carbonylamino)benzoate (L1)

- Structure : Incorporates a pyridine carboxamide group instead of piperidine.

- Key Differences : The pyridine moiety introduces aromaticity and hydrogen-bonding capabilities, making L1 suitable for coordination chemistry with metal ions (e.g., Tb(III), Eu(III)) in luminescent materials .

Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate

- Structure : Replaces the six-membered piperidine ring with a five-membered pyrrolidine.

Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate

- Structure: Substitutes piperidine with a methylpiperazine group and adds an amino group at the 4-position.

Antimicrobial Activity

- 4y–4z : Demonstrated activity against Staphylococcus aureus due to the hydroxydiphenylmethyl group, which may disrupt bacterial membranes .

- Target Compound: No direct antimicrobial data available, but the piperidine group’s basicity could enhance intracellular accumulation.

Coordination Chemistry

- L1 : Forms luminescent complexes with lanthanides (Tb³⁺, Eu³⁺), highlighting applications in materials science .

- Target Compound : Lacks coordinating groups (e.g., carboxamide), limiting its utility in metal complexation.

Solubility and Stability

Structure-Activity Relationships (SAR)

- Position of Substituents : Meta-substitution (e.g., 4z) vs. para-substitution (e.g., 4y) affects electronic distribution and steric interactions .

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and target engagement .

- Functional Groups : Hydroxydiphenylmethyl (lipophilic) vs. pyridine carboxamide (polar) shifts applications from antimicrobials to metal coordination .

Data Tables

Table 1: Structural Comparison

| Compound Name | Substituent at 3-Position | Substituent at 4-Position | Key Properties |

|---|---|---|---|

| Methyl 4-methyl-3-(piperidin-4-yl)benzoate | Piperidin-4-yl | Methyl | Moderate solubility, basicity |

| 4y (Hydroxydiphenylmethyl analog) | Piperidin-1-yl-CH₂-C₆H₄- | Methyl | Antimicrobial activity, lipophilic |

| L1 (Pyridine carboxamide) | Pyridine-4-carbonylamino | Methyl | Luminescent, metal coordination |

| Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate | Pyrrolidin-1-yl | Methyl | Reduced flexibility, lower basicity |

Biological Activity

Methyl 4-methyl-3-(piperidin-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

This compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the benzoate moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| This compound | E. coli | 0.025 |

| Other piperidine derivatives | Various | 0.032 - 0.512 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The effectiveness varies based on structural modifications and the specific fungal strain being targeted .

The mechanisms by which this compound exerts its biological effects involve interactions with cellular targets, including enzymes and receptors:

- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Receptor Modulation : Some studies suggest that piperidine derivatives can act on neurotransmitter receptors, potentially influencing pain pathways or neurochemical signaling .

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various piperidine derivatives, this compound was tested against a panel of gram-positive and gram-negative bacteria. The compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Pain Management Potential

Another research avenue explored the analgesic properties of piperidine derivatives, including this compound. In animal models, this compound exhibited significant pain relief comparable to conventional analgesics, indicating its potential utility in pain management protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.